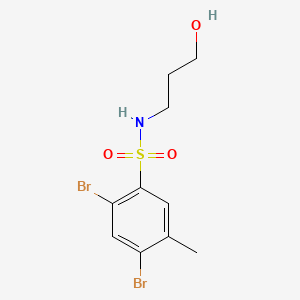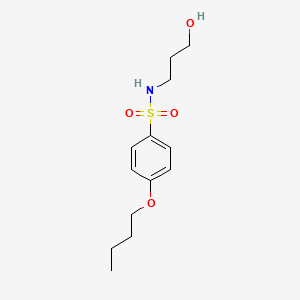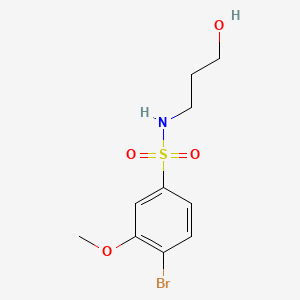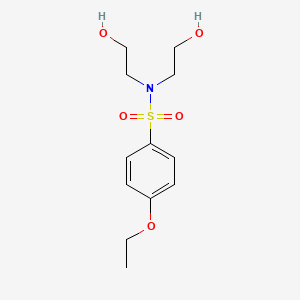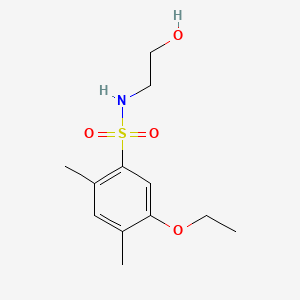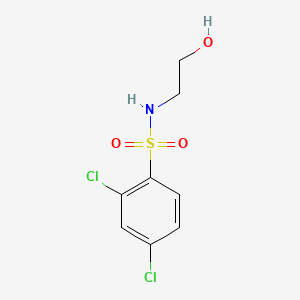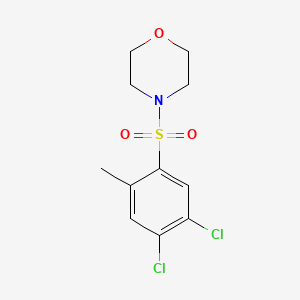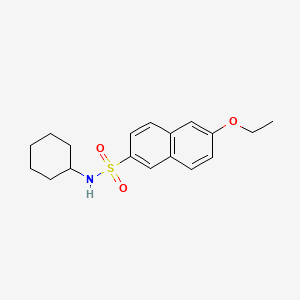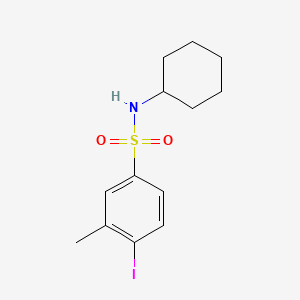
Solvent Yellow 85
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solvent Yellow 85, also known as 4-Aminonaphthalene-1,8-dicarboximide, is a non-ionic aromatic amine surfactant. It is a bright greenish-yellow powder that is insoluble in water but soluble in organic solvents. This compound is primarily used as a dye for polyester fibers and other synthetic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Solvent Yellow 85 can be synthesized through the condensation of 4-aminonaphthalic anhydride with 2,4-dimethylaniline. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst .
Industrial Production Methods: In industrial settings, the production of Solvent Yellow 85 involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Solvent Yellow 85 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various naphthalene derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Solvent Yellow 85 has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as a tracer in chromatography.
Biology: In biological research, it serves as a fluorescent marker for studying cellular processes.
Medicine: It is used in diagnostic imaging and as a staining agent in histology.
Industry: Beyond its use as a dye for textiles, it is also employed in the production of plastics and other synthetic materials
Wirkmechanismus
The mechanism of action of Solvent Yellow 85 involves its ability to absorb and emit light, making it useful as a fluorescent dye. It interacts with various molecular targets, including proteins and nucleic acids, allowing researchers to visualize and track biological processes. The pathways involved include fluorescence resonance energy transfer (FRET) and other photophysical mechanisms .
Vergleich Mit ähnlichen Verbindungen
Solvent Yellow 7: Another azo dye with similar applications but different chemical properties.
Sudan I: An azo dye used for coloring oils and waxes.
Fluorescein: A dye used in diagnostic imaging with a different molecular structure
Uniqueness: Solvent Yellow 85 stands out due to its specific fluorescence properties and its stability under various conditions. Unlike some other dyes, it maintains its color and fluorescence intensity over time, making it particularly valuable in long-term studies and industrial applications .
Eigenschaften
CAS-Nummer |
12271-01-1 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
0 |
Synonyme |
C.I. Solvent Yellow 85 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


